molecular formula C24H24ClNO4S2 B5297059 (5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5297059
M. Wt: 490.0 g/mol
InChI Key: NZAUVPYKZLDQLH-RCCKNPSSSA-N
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Description

The compound “(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by its complex structure, which includes a thiazolidinone core, a chlorinated aromatic ring, and various functional groups that contribute to its unique chemical behavior.

Properties

IUPAC Name

(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S2/c1-4-11-26-23(27)21(32-24(26)31)15-17-7-5-8-20(28-3)22(17)30-13-6-12-29-18-9-10-19(25)16(2)14-18/h4-5,7-10,14-15H,1,6,11-13H2,2-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUVPYKZLDQLH-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)N(C(=S)S3)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=S)S3)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Aromatic Substituents: The chlorinated aromatic ring and the methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Propoxy Linker: The propoxy linker can be synthesized by reacting an appropriate alkyl halide with a phenol derivative.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds and aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, thiazolidinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar properties and can be used in assays to study its biological activity.

Medicine

In medicine, thiazolidinone derivatives have shown promise as therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases. This compound may be investigated for its potential pharmacological effects and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of “(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[[2-[3-(4-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and aromatic substituents. These features contribute to its distinct chemical behavior and potential biological activity, setting it apart from other similar compounds.

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